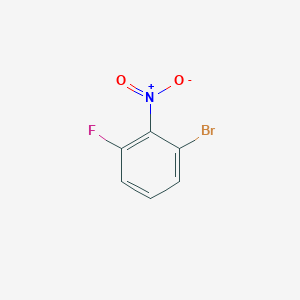

1-Bromo-3-fluoro-2-nitrobenzene

Descripción

Significance of Halogenated Nitroarenes in Modern Synthesis

Halogenated nitroarenes are a class of organic compounds that play a crucial role in modern chemical synthesis. The presence of both a halogen atom and a nitro group on an aromatic ring provides multiple reactive sites, allowing for a wide range of chemical transformations. These compounds are frequently used as starting materials or key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comnih.gov

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions (SNAr). rsc.org This allows for the displacement of the nitro group or a halogen, facilitating the introduction of various functional groups. rsc.orgacs.org Furthermore, the nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules and a precursor for the synthesis of other functionalities. nih.gov The halogen atom provides another handle for synthetic modifications, such as cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Unique Structural Attributes and Reactivity Profile of 1-Bromo-3-fluoro-2-nitrobenzene

This compound stands out due to its specific substitution pattern on the benzene (B151609) ring. chemimpex.com The presence of three different substituents—a bromine atom, a fluorine atom, and a nitro group—in a specific arrangement leads to a unique reactivity profile. chemimpex.comsmolecule.com This compound is an off-white to light yellow solid with a melting point of 36-37°C and a boiling point of approximately 232.0°C. innospk.com

The reactivity of this compound allows for various substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Its utility is particularly appreciated in the preparation of fluorinated compounds, which are of increasing importance in drug design due to their potential for enhanced biological activity and stability. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886762-70-5 innospk.comnih.gov |

| Molecular Formula | C₆H₃BrFNO₂ innospk.comnih.gov |

| Molecular Weight | 219.996 g/mol innospk.com |

| Melting Point | 36-37 °C innospk.comsigmaaldrich.com |

| Boiling Point | ~232.0 °C innospk.comsigmaaldrich.com |

| Density | 1.8±0.1 g/cm³ innospk.com |

| Appearance | Off-white to light yellow solid innospk.com |

Note: The data in this table is compiled from various sources and may have slight variations.

The chemical behavior of this compound is governed by the interplay of the electronic effects of its three functional groups. chemimpex.comsmolecule.com The nitro group is a strong electron-withdrawing group, both by induction and resonance, which significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. minia.edu.eglibretexts.org

The combined presence of these three groups on the benzene ring creates a unique electronic landscape. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, makes the aromatic ring electron-deficient. This enhances its susceptibility to nucleophilic attack, a key feature of its reactivity. rsc.org The specific positioning of the substituents further influences the regioselectivity of these reactions.

Historical Context and Evolution of Research on Substituted Nitrobenzenes

Research on substituted nitrobenzenes has a long and rich history, dating back to the early days of organic chemistry. The nitration of benzene and other aromatic compounds was one of the first electrophilic aromatic substitution reactions to be studied extensively. Initially, the focus was on understanding the fundamental principles of aromatic reactivity and the directing effects of various substituents. minia.edu.eg

Over time, the synthetic utility of substituted nitrobenzenes became increasingly apparent. acs.org The ability to displace the nitro group in nucleophilic aromatic substitution reactions, particularly in activated systems, opened up new avenues for the synthesis of a wide variety of compounds. acs.org Research in the mid-20th century further elucidated the mechanisms of these reactions and expanded their scope. acs.org

In recent decades, research has focused on developing new and more efficient methods for the synthesis and transformation of substituted nitrobenzenes. rsc.org This includes the use of modern catalytic systems and the exploration of novel reaction pathways. The development of advanced analytical techniques has also allowed for a deeper understanding of the structure and electronic properties of these molecules. researchgate.net

Current Research Landscape and Future Directions for this compound

Current research on this compound is primarily focused on its application as a key building block in the synthesis of high-value chemical products. chemimpex.com It is widely utilized in the development of new pharmaceuticals and agrochemicals. chemimpex.com Its unique structure allows for the creation of novel molecular scaffolds that can be further elaborated to produce compounds with desired biological activities.

In the field of materials science, this compound is used in the formulation of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance and durability. chemimpex.com Its electronic properties also make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. chemimpex.com

Future research is expected to continue exploring new applications for this compound. Innovations in synthetic methodologies, such as continuous flow chemistry, could lead to more efficient and sustainable production processes. innospk.com As the demand for sophisticated and highly functionalized molecules grows in various industries, the importance of versatile building blocks like this compound is set to increase. innospk.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPAOFBPEYCAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382465 | |

| Record name | 1-bromo-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-70-5 | |

| Record name | 1-Bromo-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-FLUORO-2-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 1 Bromo 3 Fluoro 2 Nitrobenzene

Advanced Synthetic Techniques

Flow Chemistry Approaches for Enhanced Yield and Selectivity

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering substantial improvements in safety, efficiency, and control compared to conventional batch methods. researchgate.netd-nb.info The synthesis of 1-Bromo-3-fluoro-2-nitrobenzene, which involves hazardous reagents and potentially exothermic reactions like nitration, is an ideal candidate for flow chemistry approaches.

In a hypothetical flow process, reagents would be pumped from reservoirs and mixed at a specific junction before entering a temperature-controlled reactor coil. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing the selectivity of the desired isomer and minimizing the formation of by-products. researchgate.net For instance, the nitration of 1-bromo-3-fluorobenzene (B1666201) can be performed in a microreactor, where the superior heat transfer capabilities rapidly dissipate the heat generated during the reaction, preventing runaway reactions and improving the regioselectivity.

The handling of hazardous intermediates is also significantly safer in a flow setup. Because only small volumes of the reaction mixture are present in the reactor at any given time, the risks associated with storing and handling large quantities of explosive or toxic materials are greatly diminished. d-nb.info This is particularly relevant for nitration reactions and any subsequent steps involving reactive intermediates.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor; risk of localized hot spots | Excellent; rapid heat dissipation |

| Safety | Higher risk due to large reagent volumes | Enhanced safety with small reactor volumes d-nb.info |

| Reaction Control | Less precise control over parameters | Precise control of temperature, pressure, and time researchgate.net |

| Scalability | Complex scale-up challenges | Scaled by operating for longer durations ("scale-out") |

| Yield & Selectivity | Often lower due to side reactions | Potentially higher due to precise control |

| Reproducibility | Can vary between batches | High, due to consistent process parameters researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact and enhance safety. opcw.org The synthesis of this compound can be optimized by adhering to these core principles.

Prevention of Waste : Designing synthetic routes that produce minimal waste is a primary goal. Flow chemistry itself contributes to this by often providing higher yields and selectivity, thus reducing waste from by-products. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions are preferable to substitution reactions which generate stoichiometric by-products. While the synthesis of this compound likely involves aromatic substitution, choosing reagents that lead to benign by-products is a key consideration.

Less Hazardous Chemical Syntheses : This principle encourages the use of substances that possess little or no toxicity to human health and the environment. youtube.com For nitration, this could involve exploring alternatives to the traditional mixed acid (sulfuric and nitric acid) system, such as solid acid catalysts or milder nitrating agents that reduce corrosive waste streams.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are required in small amounts and can be recycled. acs.org Developing catalytic bromination and nitration methods would significantly improve the green profile of the synthesis.

Safer Solvents and Auxiliaries : The choice of solvent can dramatically affect the environmental impact of a process. Efforts should be made to use greener solvents, such as water or supercritical fluids like CO2, or to design solvent-free reaction conditions. acs.org

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Select reactions that maximize the incorporation of reactant atoms into the final product. acs.org |

| Safer Solvents | Replace hazardous organic solvents with greener alternatives or explore solvent-free conditions. acs.org |

| Energy Efficiency | Utilize flow reactors for better heat transfer; conduct reactions at ambient temperature and pressure where possible. researchgate.net |

| Use of Catalysis | Employ catalytic methods for nitration and bromination to avoid stoichiometric waste. acs.org |

| Hazard Reduction | Use less corrosive and toxic reagents; minimize the generation of hazardous intermediates. youtube.com |

Comparison of Synthetic Efficiency and Scalability

For example, starting with 3-fluoro-nitrobenzene and then performing bromination would need to selectively introduce bromine at the desired position, competing with other possible sites. Alternatively, starting with 1-bromo-3-fluorobenzene and performing nitration would face similar regioselectivity challenges. The directing effects of the existing substituents (fluoro, bromo, and nitro groups) must be carefully considered to devise a strategy that favors the formation of the 1,2,3-substituted pattern. A potential route involves the diazotization of a pre-existing amine, as described in a patent for a related compound, which can offer high regioselectivity. google.com

Industrial Considerations for Large-Scale Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.

Cost of Raw Materials : The economic viability of the process is heavily dependent on the cost and availability of the starting materials and reagents.

Process Safety : Handling large quantities of strong acids (sulfuric, nitric) and bromine requires robust safety protocols and specialized equipment, such as corrosion-resistant reactors (e.g., stainless steel autoclaves). google.com The management of exothermic events is paramount.

Throughput and Equipment : The choice between large batch reactors and continuous flow systems is a key decision. While batch processing is traditional, flow chemistry offers a compelling case for modern industrial production due to its safety benefits, consistency, and potential for automation. researchgate.net The ability to "scale-out" (running more reactors in parallel or for longer times) rather than "scale-up" (building larger, more hazardous vessels) is a significant advantage.

Waste Management : The treatment and disposal of waste streams, particularly acidic and halogenated waste, are major operational and environmental cost factors. Green chemistry approaches that minimize waste at the source are therefore highly desirable for industrial applications.

Purification : Efficient and scalable purification methods are necessary to achieve the desired product purity (>98% is often required). tcichemicals.com This may involve multi-step distillation, crystallization, or chromatography, each with its own implications for cost and throughput.

Table 3: Summary of Industrial Production Factors

| Factor | Key Considerations |

| Economic Feasibility | Cost of starting materials, reagents, and energy consumption. |

| Safety & Handling | Management of hazardous materials (acids, bromine); control of exotherms. google.com |

| Production Technology | Choice between traditional batch reactors and modern continuous flow systems. |

| Environmental Impact | Minimization, treatment, and disposal of hazardous waste streams. |

| Product Isolation | Efficiency and scalability of purification to meet commercial purity standards. tcichemicals.com |

Elucidating Reaction Mechanisms and Reactivity Patterns of 1 Bromo 3 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 1-Bromo-3-fluoro-2-nitrobenzene, facilitated by the presence of a strongly electron-withdrawing nitro group. This reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

Role of Bromine as a Leaving Group in SAr

In the context of SAr reactions, the halogen atom functions as the leaving group. Generally, the leaving group ability in SAr reactions follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the bond to the leaving group is broken in the second, fast step of the reaction, and a weaker carbon-halogen bond facilitates this departure. Therefore, in this compound, the bromine atom is a better leaving group than the fluorine atom. Nucleophilic attack will preferentially occur at the carbon atom bearing the bromine atom, leading to its substitution.

Influence of the Nitro Group on Aromatic Ring Activation for SAr

The nitro group (-NO2) is a powerful activating group for SAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This deactivation makes the ring highly susceptible to attack by nucleophiles. Crucially, the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is paramount. For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is ortho to the bromine atom, providing substantial activation for the substitution of bromide.

Stereoelectronic Effects of Fluorine on SAr Pathways

The fluorine atom at the 3-position also plays a significant role in the reactivity of the molecule, primarily through its strong inductive electron-withdrawing effect. This effect further deactivates the aromatic ring, enhancing its electrophilicity and making it more reactive towards nucleophiles. While fluorine is generally a poor leaving group in SAr reactions due to the strength of the C-F bond, its presence on the ring accelerates the rate-determining addition step of the nucleophile. stackexchange.comwyzant.com This is a key stereoelectronic effect where the high electronegativity of fluorine polarizes the C-F bond, increasing the partial positive charge on the adjacent carbon atoms and stabilizing the negatively charged Meisenheimer intermediate. stackexchange.comwyzant.com

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The rate and success of SAr reactions with this compound are highly dependent on the nature of the nucleophile. Generally, stronger nucleophiles react faster.

Amines : Primary and secondary amines are effective nucleophiles in SAr reactions. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient ring. The reactivity of amines is influenced by their basicity and steric hindrance.

Thiols : Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles for SAr reactions due to the high polarizability and low solvation of the sulfur atom. They readily displace the bromide from this compound.

Alkoxides : Alkoxides (RO⁻) are strong nucleophiles and react readily with activated aryl halides. The reaction with alkoxides, such as methoxide (B1231860) or ethoxide, leads to the formation of aryl ethers.

The general order of reactivity for these nucleophiles in SAr reactions is typically RS⁻ > R₂NH > RO⁻ > RNH₂.

Solvent Effects on SAr Reaction Kinetics and Selectivity

The choice of solvent significantly impacts the kinetics and selectivity of SAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, are generally preferred. acs.orgnih.gov These solvents are effective at solvating the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile itself). acs.org This "naked" and highly reactive nucleophile leads to a substantial increase in the reaction rate compared to protic solvents like water or alcohols. acs.orgnih.gov Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, thus slowing down the reaction. nih.gov The stability of the Meisenheimer complex is also influenced by the solvent, with polar aprotic solvents providing better stabilization for the delocalized negative charge. acs.org

Electrophilic Aromatic Substitution (EAS) Reactions

While the electron-deficient nature of the this compound ring makes it less reactive towards electrophiles than benzene (B151609), EAS reactions can still occur under forcing conditions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The substituents on the ring can be classified based on their activating/deactivating and directing effects:

| Substituent | Effect on Reactivity | Directing Effect |

| -NO₂ | Strongly Deactivating | Meta-directing |

| -Br | Weakly Deactivating | Ortho, Para-directing |

| -F | Weakly Deactivating | Ortho, Para-directing |

In this compound, the positions on the ring are influenced as follows:

Position 4: Para to the bromine and meta to the fluorine and nitro groups.

Position 5: Meta to the bromine and nitro groups and para to the fluorine.

Position 6: Ortho to the bromine and meta to the fluorine and nitro groups.

Given the strong deactivating nature of the nitro group, electrophilic attack is highly disfavored at positions 1, 2, and 3. The directing effects of the substituents would therefore guide an incoming electrophile. The bromine and fluorine atoms direct ortho and para. The nitro group directs meta. The most likely position for electrophilic attack would be position 5, which is meta to the strongly deactivating nitro group and para to the fluorine atom, and also meta to the bromine atom. The ortho positions to the halogens (positions 2 and 4 for bromine, and positions 2 and 4 for fluorine) are heavily influenced by the deactivating nitro group at position 2. Therefore, electrophilic substitution, if it occurs, is predicted to be slow and to predominantly yield the 5-substituted product.

Directing Effects of the Nitro and Halogen Substituents on Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. The nitro group (NO₂) is a strong deactivating group and a meta-director. minia.edu.egyoutube.com This is due to its powerful electron-withdrawing nature, both through inductive effects and resonance, which pulls electron density from the aromatic ring. youtube.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. minia.edu.eglibretexts.org The positions ortho and para to the nitro group are particularly deactivated due to the placement of partial positive charges in the resonance structures, making the meta position the most favorable site for electrophilic attack. youtube.com

Halogens, such as bromine and fluorine, are also deactivating groups due to their inductive electron-withdrawing effect. minia.edu.egwou.edu However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.orgwou.edulibretexts.org

In this compound, the directing effects of the substituents are as follows:

The nitro group at position 2 directs incoming electrophiles to the meta positions (positions 4 and 6).

The bromine atom at position 1 directs to the ortho (position 2, which is blocked) and para (position 4) positions.

The fluorine atom at position 3 directs to the ortho (positions 2 and 4) and para (position 6) positions.

When multiple substituents are present, the directing effects can either reinforce or oppose each other. In this case, the directing effects of the fluorine and bromine atoms align with the meta-directing effect of the nitro group towards position 4. The most activating (or least deactivating) group typically controls the regioselectivity. wou.edu However, since all three are deactivating, the combined influence points towards substitution at position 4 as the most likely outcome in an EAS reaction.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), a common and synthetically useful transformation. ambeed.comwikipedia.org This reduction is a key step in the synthesis of various substituted anilines, which are important intermediates in the pharmaceutical and agrochemical industries.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group without affecting the halogen substituents is a crucial aspect of the chemistry of this compound. This chemoselectivity allows for the preservation of the bromo and fluoro groups for subsequent reactions, such as cross-coupling. sci-hub.st Various reducing agents can achieve this transformation. ambeed.comwikipedia.org The resulting 2-bromo-6-fluoroaniline (B133542) is a valuable building block for further synthetic modifications.

Catalytic Hydrogenation Methods and Catalyst Selection (e.g., Raney Nickel, Palladium)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. wikipedia.orgnih.gov This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Raney Nickel: Raney nickel is a fine-grained nickel-aluminum alloy that is activated by leaching out the aluminum with a strong base. It is a highly active and versatile catalyst for hydrogenation reactions, including the reduction of nitro compounds. wikipedia.orgresearchgate.net Its high surface area and the absorbed hydrogen within its pores contribute to its catalytic efficacy. wikipedia.org Raney nickel is often used for the hydrogenation of nitrobenzonitriles and other substituted nitroaromatics. researchgate.net In some cases, the catalyst can be modified to enhance selectivity and prevent side reactions like dehalogenation. google.com

Palladium: Palladium-based catalysts, such as palladium on carbon (Pd/C), are also highly effective for the hydrogenation of nitroarenes. nih.govnih.gov These catalysts are known for their high activity and can often be used under milder conditions than other catalysts. The choice of solvent can significantly impact the reaction rate and yield, with polar solvents like ethanol (B145695) often providing excellent results. nih.gov

| Catalyst | Typical Conditions | Advantages |

| Raney Nickel | H₂, pressure (e.g., 7 bar), elevated temperature (e.g., 130°C) researchgate.net | High activity, relatively low cost nih.gov |

| Palladium on Carbon (Pd/C) | H₂, often at room temperature and atmospheric or slightly elevated pressure | High activity, good selectivity, can be used under mild conditions |

Cross-Coupling Reactions

The bromine atom in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. ambeed.comrhhz.net

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org this compound can serve as the aryl halide partner in this reaction. researchgate.netresearchgate.net

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

Recent research has even demonstrated that nitroarenes themselves can act as the electrophilic coupling partner in Suzuki-Miyaura reactions, offering an alternative to aryl halides. rhhz.netmdpi.com

Stille Coupling and Other Metal-Catalyzed Cross-Couplings

The Stille coupling is another important palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, this compound can be used as the electrophilic partner. The reactivity of the halide in the Stille reaction generally follows the order I > Br > Cl. nih.gov The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Other metal-catalyzed cross-coupling reactions, such as the Heck, Negishi, and Hiyama couplings, also offer potential avenues for the functionalization of this compound, expanding its synthetic utility. ambeed.comorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) libretexts.org | Mild reaction conditions, commercially available reagents, environmentally benign byproducts. libretexts.orgorganic-chemistry.org |

| Stille | Organotin (organostannane) organic-chemistry.org | Tolerant of a wide range of functional groups, but tin reagents are toxic. organic-chemistry.orglibretexts.org |

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Intermediates and Drug Discovery

1-Bromo-3-fluoro-2-nitrobenzene is a significant intermediate in the pharmaceutical industry, primarily used in the research and development of new drugs. chemimpex.comchemimpex.com Its structure is a valuable scaffold for medicinal chemists to build upon, enabling the synthesis of a wide array of potential therapeutic agents. The compound is intended for professional manufacturing and research laboratory use as a starting material or intermediate in complex synthetic pathways.

This compound is an essential building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com The presence of three distinct functional groups provides multiple reaction sites that can be selectively addressed to construct intricate molecular frameworks. chemimpex.com Organic synthesis pathways can leverage the bromo, fluoro, and nitro moieties to introduce new functionalities and build the core structures of novel drug candidates. chemimpex.comchemimpex.com It serves as a crucial starting material, enabling the development of new pharmaceuticals. chemimpex.com

The inclusion of fluorine in drug molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability, increased binding affinity, and better bioavailability. chemimpex.comchemimpex.com this compound is a valuable precursor for creating these fluorinated drugs. chemimpex.com Researchers utilize this compound to incorporate a fluorine atom into the molecular structure, a key step in developing new generations of pharmaceuticals with enhanced biological activity and stability. chemimpex.comchemimpex.com

The nitro group (—NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring, making the compound susceptible to nucleophilic attack. This reactivity is exploited in synthetic chemistry to create diverse molecules. A common and crucial transformation is the reduction of the nitro group to an amine (—NH₂). google.com This reaction, often carried out using catalysts like Raney nickel, transforms the initial building block into a new intermediate, such as an aminobenzene derivative, which can then undergo further reactions like diazotization to introduce other functional groups. google.com This synthetic versatility allows for the development of novel compounds with potential therapeutic applications.

Agrochemical Development

The utility of this compound extends to the agrochemical sector, where it is used in the synthesis of new agents designed to protect crops. chemimpex.comchemimpex.com

This compound serves as an important intermediate in the development of new crop protection agents. chemimpex.com The chemical handles on the molecule allow for the synthesis of complex structures that can be optimized for specific herbicidal, insecticidal, or fungicidal activity. Its role as a versatile building block is critical for researchers aiming to discover and manufacture effective and novel agrochemicals. chemimpex.comchemimpex.com

Advanced Materials Science

In the field of materials science, this compound is utilized for its unique chemical and electronic properties. chemimpex.comchemimpex.com It is a component in the formulation of specialized materials, including advanced polymers, coatings, and dyes, where specific chemical characteristics are necessary to achieve desired performance and durability. chemimpex.com The compound's distinct electronic nature, derived from its trifunctional structure, makes it a candidate for high-performance applications. chemimpex.comchemimpex.com Researchers are exploring its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where its properties could enhance material performance. chemimpex.com

Monomer in Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of advanced polymers. mdpi.com The presence of the bromo and fluoro groups allows for its incorporation into polymer chains through various cross-coupling reactions. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the resulting polymer.

One of the key areas where such monomers are employed is in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govrsc.orgresearchgate.netsemanticscholar.org These materials are of great interest for their applications in organic electronics. The general approach involves a polymerization reaction, such as a Gilch or Heck coupling, where the di-halogenated monomer reacts with a co-monomer containing vinyl groups. The nitro substituent in the polymer backbone can enhance the electron-accepting properties of the material, which is beneficial for applications in electronic devices. nih.gov

The synthesis of hyperbranched PPV derivatives containing a nitro substituent has been shown to result in polymers with high molecular weights, excellent solubility in common organic solvents, and good film-forming abilities. nih.gov These properties are crucial for the processability and performance of polymer-based devices.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Class | Key Feature |

| Suzuki Coupling | Aromatic diboronic acid | Poly(phenylene)s | Formation of C-C bonds to create a conjugated backbone. |

| Heck Coupling | Divinylbenzene | Poly(phenylene vinylene)s | Creation of vinylene linkages for extended conjugation. |

| Stille Coupling | Organotin reagent | Conjugated Polymers | Versatile method for C-C bond formation. |

| Sonogashira Coupling | Di-alkyne | Poly(phenylene ethynylene)s | Introduction of alkyne units into the polymer chain. |

Precursor for Dyes and Pigments

The synthesis of azo dyes, which constitute a large class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. sphinxsai.comunb.canih.gov this compound can serve as a precursor to the necessary aromatic amine intermediate.

The nitro group of this compound can be chemically reduced to an amino group, yielding 2-bromo-6-fluoroaniline (B133542). This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. google.com

Once the 2-bromo-6-fluoroaniline is synthesized, it can undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate is then coupled with a suitable aromatic partner, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a highly colored azo dye. The specific color of the dye is determined by the chemical nature of the coupling component and the substituents on the aromatic rings. ekb.egcuhk.edu.hk

Electronic Materials: Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the realm of materials science, this compound is a valuable building block for the synthesis of organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. mdpi.com The unique combination of its functional groups allows for the tailored synthesis of molecules with specific electronic properties.

The development of efficient hole-transporting materials (HTMs) is crucial for the performance of both OLEDs and perovskite solar cells. mdpi.commdpi.comrsc.org Many high-performance HTMs are based on complex molecular architectures, such as fluorene (B118485) derivatives or star-shaped molecules with a triazine core. mdpi.comrsc.org The synthesis of these materials often relies on the use of functionalized aromatic precursors that can be elaborated through sequential cross-coupling reactions.

This compound, with its reactive bromo and fluoro sites, can be strategically employed in the construction of these larger, more complex molecules. For instance, the bromine atom can readily participate in Suzuki or Buchwald-Hartwig amination reactions to introduce other aromatic or amino functionalities, which are common components of HTMs. researchgate.net The electron-withdrawing nitro group and the electronegative fluorine atom can be used to fine-tune the energy levels (HOMO and LUMO) of the final material, which is a critical factor in optimizing charge injection and transport in electronic devices. nih.gov

Table 2: Potential Role of this compound in the Synthesis of Electronic Materials

| Application | Material Class | Synthetic Strategy | Role of this compound |

| OLEDs | Hole-Transporting Materials (HTMs) | Multi-step synthesis involving cross-coupling reactions. | Building block for constructing complex HTM architectures. |

| Photovoltaic Cells | Non-Fullerene Acceptors | Functionalization via substitution reactions. | Precursor to electron-deficient units in acceptor molecules. |

| Non-Linear Optics | Organic Chromophores | Molecular engineering of donor-acceptor systems. | Can be modified to create molecules with large hyperpolarizability. jhuapl.eduru.nlillinois.edu |

Specialty Chemicals Manufacturing

This compound is a key starting material in the manufacturing of various specialty chemicals, including intermediates for the pharmaceutical and agrochemical industries. google.comgoogle.com Its trifunctional nature allows for a variety of chemical transformations, leading to a wide range of downstream products.

A notable example of its application is in the synthesis of 1-fluoro-2-bromo-3-iodobenzene. google.com This transformation is achieved through a two-step process. First, the nitro group of this compound is reduced to an amino group to form 1-fluoro-2-bromo-3-aminobenzene. This is typically carried out via catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon. google.com The resulting amine is then converted to the corresponding iodide through a Sandmeyer-type reaction, which involves diazotization followed by treatment with an iodide salt. google.com The product, 1-fluoro-2-bromo-3-iodobenzene, is a valuable intermediate for further synthetic elaborations, particularly in the synthesis of complex organic molecules where iodine can be readily substituted. google.com

Research Compound for Methodological Development

The unique substitution pattern of this compound makes it an excellent model compound for the development of new synthetic methodologies in organic chemistry. The presence of three different functional groups on the benzene (B151609) ring allows for the investigation of chemoselectivity in various chemical reactions.

For instance, the bromo, fluoro, and nitro groups exhibit different reactivities in cross-coupling reactions, nucleophilic aromatic substitutions, and reduction reactions. Researchers can use this compound to explore and optimize reaction conditions that allow for the selective transformation of one functional group while leaving the others intact.

An example of its utility in methodological development is in the study of selective cross-coupling reactions. Developing conditions for a Suzuki, Heck, or Sonogashira coupling to occur selectively at the bromine position without affecting the fluorine atom is a valuable endeavor in synthetic chemistry. Similarly, investigating the selective reduction of the nitro group in the presence of the bromo and fluoro substituents can lead to the development of new and milder reduction protocols. The insights gained from such studies can then be applied to the synthesis of more complex and medicinally relevant molecules.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Fluoro 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of aromatic compounds.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are instrumental in elucidating the electronic structure of 1-Bromo-3-fluoro-2-nitrobenzene. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation. For substituted nitrobenzenes, a key structural feature is the planarity of the molecule. While many substituted nitrobenzenes are planar, significant steric hindrance, for instance from a bulky ortho substituent, can cause the nitro group to twist out of the plane of the benzene (B151609) ring. youtube.com In the case of this compound, DFT calculations would likely predict a mostly planar structure, allowing for maximal resonance stabilization. nih.gov

Molecular Orbital (MO) theory, within the framework of DFT, provides insights into the distribution and energy of the molecule's orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the LUMO is often associated with the electron affinity and the electrophilicity of the molecule, while the HOMO energy relates to the ionization potential and nucleophilicity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making them susceptible to nucleophilic attack. The presence of additional electron-withdrawing groups like bromine and fluorine in this compound would further lower the LUMO energy, enhancing its electrophilic character.

A key aspect of electronic structure analysis is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For this compound, the MEP map would show a region of high positive potential around the nitro group and the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, making them susceptible to nucleophilic attack. The electronegative fluorine and bromine atoms would also influence the electrostatic potential distribution.

Prediction of Reactivity and Regioselectivity

DFT calculations are a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on substituted nitrobenzenes can be predicted by analyzing various reactivity descriptors derived from DFT.

Fukui functions and dual descriptors are commonly used to identify the most reactive sites in a molecule. These descriptors quantify the change in electron density at a particular atomic site upon the addition or removal of an electron. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive. In the context of this compound, these calculations would likely indicate that the carbon atoms ortho and para to the strongly activating nitro group are the most electrophilic and therefore the most likely sites for nucleophilic attack. The relative activating/deactivating and directing effects of the bromo and fluoro substituents would also be quantitatively assessed.

Molecular Dynamics Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. doi.orgresearchgate.net The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For nitroaromatic compounds, force fields like AMBER or GROMOS are often employed, sometimes with custom parameterization for the nitro group to ensure accurate representation of its properties. acs.org

The simulation proceeds by integrating Newton's equations of motion for all atoms in the system, generating a trajectory of atomic positions and velocities over time. From this trajectory, various properties can be analyzed. For example, the conformational dynamics of the molecule, such as the rotation of the nitro group relative to the benzene ring, can be monitored. The solvation structure around the molecule can be characterized by calculating radial distribution functions (RDFs) between the solute and solvent atoms. researchgate.net This would reveal how solvent molecules arrange themselves around the hydrophobic and hydrophilic parts of this compound.

MD simulations are also crucial for understanding the transport properties of molecules, such as their diffusion coefficients in different media. researchgate.net This information is particularly relevant for assessing the environmental fate and transport of nitroaromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For nitroaromatic compounds, QSAR studies are frequently employed to predict their toxicity, mutagenicity, and other biological effects. doi.orgnih.govpeeref.com

In a QSAR study, a dataset of nitroaromatic compounds with known activities is used to develop a predictive model. For each compound, a set of molecular descriptors is calculated. These descriptors can be derived from the 2D or 3D structure of the molecule and can represent various constitutional, topological, geometrical, and electronic properties. Examples of commonly used descriptors in QSAR studies of nitroaromatics include:

| Descriptor Category | Examples |

| Constitutional | Molecular weight, number of nitro groups, number of halogen atoms |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, HOMO and LUMO energies, partial atomic charges |

| Hydrophobicity | LogP (octanol-water partition coefficient) |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational approaches can be used to investigate various potential reaction pathways.

As mentioned in the DFT section, the mechanism of nucleophilic aromatic substitution can be studied in detail. By mapping the potential energy surface of the reaction, intermediates and transition states can be identified, and the energetic barriers for each step can be calculated. This allows for a step-by-step understanding of how the reaction proceeds, including the formation of the Meisenheimer complex, which is a key intermediate in many SNAr reactions.

Another area where computational chemistry can shed light is on the photochemical reactions of nitroaromatic compounds. It has been shown that photoirradiation of nitrobenzene (B124822) derivatives can lead to various products through different mechanisms, such as intermolecular hydrogen abstraction. mdpi.com Computational studies can be used to investigate the excited states of this compound and to explore the potential energy surfaces of its photochemical reactions. This could help in predicting the likely photoproducts and understanding the factors that govern the photoreactivity of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 1-Bromo-3-fluoro-2-nitrobenzene, the aromatic region of the spectrum is of key interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns are diagnostic for the 1,2,3,5-substitution pattern.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | Downfield | Triplet or Doublet of Doublets | J(H-F), J(H-H) |

| H-5 | Downfield | Triplet or Doublet of Doublets | J(H-H) |

Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. This compound has six unique carbon atoms in its benzene ring, which should result in six distinct signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atoms bonded to the bromine, fluorine, and nitro groups will have characteristic chemical shifts. For instance, the carbon attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key feature for its identification.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential technique for characterization. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine nucleus. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring bearing nitro and bromo substituents. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6), providing further structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing information about a compound's purity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. The molecular formula for this compound is C₆H₃BrFNO₂. chemimpex.comfishersci.comchemscene.com The theoretical exact mass calculated from this formula can be compared to the experimentally measured value from HRMS to verify the composition. The monoisotopic mass for the related isomer, 2-Bromo-1-fluoro-3-nitrobenzene, is 218.93312 Da, which is what would be expected for the target compound as well. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₃BrFNO₂ | chemimpex.comfishersci.comchemscene.combiosynth.com |

| Molecular Weight ( g/mol ) | 220.00 | chemimpex.comfishersci.comchemscene.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound. Several chemical suppliers, including TCI America and VWR, report using gas chromatography to confirm the purity of their products, which is typically 98.0% or higher. fishersci.comvwr.comtcichemicals.comavantorsciences.com

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. This allows for the identification of the main compound and any potential impurities. The retention time from the GC and the fragmentation pattern from the MS serve as a unique fingerprint for the compound, confirming its identity and establishing its purity level.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a complete crystal structure determination for "this compound" via single-crystal X-ray diffraction has not been reported. However, the physical properties of the compound, such as its melting point of 40°C, suggest that it exists as a crystalline solid at room temperature, making it a suitable candidate for X-ray crystallographic analysis. fishersci.comfishersci.ca

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from isomers and impurities. chegg.comnih.gov

Gas Chromatography (GC)

Gas chromatography is a widely used method for the analysis of volatile and semi-volatile organic compounds, including halogenated nitrobenzenes. epa.govuw.edu.pl For "this compound," GC can be employed to determine its purity with a high degree of accuracy. A purity of ≥98.0% as determined by GC has been reported for commercially available samples. fishersci.comfishersci.ca

In a typical GC analysis, a small amount of the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. The choice of the stationary phase is critical for achieving good resolution between the target compound and any potential impurities, such as isomers or starting materials.

For halogenated nitroaromatics, a non-polar or weakly polar capillary column, such as one with a DB-5 or similar stationary phase, is often suitable. epa.gov Detection can be accomplished using a flame ionization detector (FID) or an electron capture detector (ECD), the latter being particularly sensitive to halogenated compounds. epa.govuw.edu.pl

It is important to note that some halogenated nitrobenzene (B124822) isomers may co-elute on certain GC columns, necessitating careful method development and potentially confirmation by a secondary technique like mass spectrometry (GC-MS). epa.govhpst.cz

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and analysis of a wide range of organic compounds, including aromatic nitro compounds. sigmaaldrich.comresearchgate.net HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common mode for the separation of nitroaromatic compounds. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For "this compound," an HPLC method would involve injecting a solution of the sample onto a C18 or similar reversed-phase column. The components would then be eluted with a suitable mobile phase gradient, and detection would typically be performed using a UV detector, as nitroaromatic compounds absorb strongly in the UV region. nih.govcdc.gov

The development of a robust HPLC method would require optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities.

Interactive Data Table: Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detector | Application |

| Gas Chromatography (GC) | DB-5 (or similar) | Inert Gas (e.g., He, H₂) | FID, ECD, MS | Purity assessment, isomer separation |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | UV | Purity assessment, separation of non-volatile impurities |

Environmental and Toxicological Considerations in Research Contexts

Environmental Fate and Transformation Pathways

The environmental fate of 1-Bromo-3-fluoro-2-nitrobenzene is not extensively documented in scientific literature. However, by examining the behavior of structurally similar compounds, such as halogenated nitroaromatics, we can infer its likely environmental persistence and mobility. Halogenated organic compounds are often persistent in the environment and can accumulate, posing potential risks to ecosystems and human health. nih.govnih.gov The presence of both bromine and fluorine atoms on the benzene (B151609) ring, coupled with the nitro group, likely contributes to the recalcitrance of this compound to natural degradation processes. nih.gov

The persistence and mobility of organic substances in the environment are critical factors in determining their potential to contaminate freshwater resources. nih.gov For halogenated nitroaromatic compounds, their stability can lead to long-term presence in soil and water. nih.gov The mobility of such compounds in soil is influenced by their sorption capacity to soil particles and hydraulic conditions. nih.gov Nitrobenzene (B124822), a related compound, exhibits moderate to high mobility in soil and may leach into groundwater. cdc.gov It is anticipated that this compound would have a degree of mobility, potentially allowing it to move from contaminated soil into groundwater systems.

Transformation of this compound in the environment can occur through both abiotic and biotic pathways. Abiotic degradation may involve photolysis, where the compound is broken down by sunlight. nih.govcdc.gov For nitrobenzene, direct photolysis in water is a significant degradation pathway, with a half-life ranging from 2.5 to 6 days. who.int Biotic degradation, or biodegradation, involves the breakdown of the compound by microorganisms. nih.gov Halogenated aromatic compounds are generally resistant to microbial degradation, and the dehalogenation step is often the most challenging part of the process. nih.gov

The degradation of similar compounds, such as chlorinated nitroaromatic compounds, often begins with the removal of the halogen group, followed by enzymatic reactions that cleave the aromatic ring. nih.gov For nitroaromatic compounds, a common initial step in biodegradation is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. researchgate.net These transformation products can then be further metabolized by microorganisms.

Table 1: Inferred Environmental Fate Characteristics of this compound

| Characteristic | Inferred Behavior based on Related Compounds | References |

| Persistence | Likely to be persistent in the environment due to the presence of halogen and nitro groups. | nih.govnih.gov |

| Mobility in Soil | Expected to have moderate to high mobility, with a potential to leach into groundwater. | nih.govcdc.gov |

| Abiotic Degradation | May undergo slow photolysis in air and water. | nih.govcdc.govwho.int |

| Biotic Degradation | Likely to be recalcitrant to biodegradation. Initial steps may involve nitro group reduction or dehalogenation. | nih.govresearchgate.net |

Potential Reactivity with Biological Systems and Biochemical Effects

The reactivity of this compound with biological systems is largely predicted by the electrophilic nature of the nitroaromatic ring and the presence of halogen substituents. Nitroaromatic compounds are known to be toxic and mutagenic, with their biological effects often stemming from the metabolic activation of the nitro group. nih.gov

The primary mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group. researchgate.net This process, often catalyzed by nitroreductases, generates highly reactive intermediates, including nitroso and hydroxylamino derivatives. researchgate.net These intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and mutations. nih.gov The formation of DNA adducts is a significant contributor to the mutagenicity of these compounds.

The presence of halogen atoms can influence the toxicological profile of nitroaromatic compounds. While specific studies on this compound are scarce, research on other halogenated nitrobenzenes provides some insights. For instance, the toxicity of nitrobenzene and its metabolites has been studied, revealing effects on the hematological system, including the induction of methemoglobinemia. nih.govcdc.gov The liver is also a target organ for nitrobenzene toxicity. nih.gov

The biochemical effects of this compound are likely to be similar to those of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and cause allergic contact dermatitis. The specific toxicological properties will be a function of its unique structure, including the positions of the bromo, fluoro, and nitro groups on the benzene ring.

Table 2: Potential Biochemical Effects of this compound

| Effect | Predicted Mechanism based on Related Compounds | References |

| Mutagenicity | Formation of reactive intermediates (nitroso, hydroxylamino) through nitro group reduction, leading to DNA adducts. | researchgate.netnih.gov |

| Cellular Damage | Covalent binding of reactive metabolites to proteins and other macromolecules. | nih.gov |

| Hematotoxicity | Potential to induce methemoglobinemia. | nih.govcdc.gov |

| Hepatotoxicity | Potential for liver damage. | nih.gov |

Research on Degradation and Remediation Strategies

Given the persistence and potential toxicity of halogenated nitroaromatic compounds, research has focused on developing effective remediation strategies for contaminated sites. These strategies can be broadly categorized into biological, chemical, and physical methods.

Bioremediation utilizes microorganisms to break down contaminants. Several bacterial and fungal strains have been identified that can degrade nitroaromatic compounds. nih.gov The degradation can occur under both aerobic and anaerobic conditions. A common approach involves the use of microbial consortia, which may be more effective than single strains in completely mineralizing the contaminant. nih.gov For instance, mixed cultures enriched from municipal activated sludge have demonstrated the ability to degrade both nitrophenols and nitrobenzene. nih.gov The enzymatic transformation of nitroaromatic compounds by enzymes like azoreductases, which can also function as nitroreductases, is a key area of research for bioremediation applications. nih.govresearchgate.net

Chemical remediation methods often involve the use of strong reducing or oxidizing agents. For example, zero-valent iron (ZVI) has been shown to be effective in transforming nitrobenzene to aniline (B41778). researchgate.net Permeable reactive barriers (PRBs) containing ZVI are a promising technology for treating groundwater contaminated with nitrobenzene. researchgate.netresearchgate.net Combining ZVI with other materials like granular activated carbon can enhance the remediation efficiency. researchgate.net

Phytoremediation is another approach that uses plants to remove, degrade, or contain environmental contaminants. While not as extensively studied for this specific class of compounds, it holds potential as a cost-effective and environmentally friendly remediation technique for large areas with low-level contamination.

Table 3: Potential Remediation Strategies for this compound Contamination

| Strategy | Description | Key Research Findings for Related Compounds | References |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade the contaminant. | Mixed microbial cultures and specific enzymes (nitroreductases) can effectively degrade nitroaromatic compounds. | nih.govnih.govresearchgate.net |

| Chemical Remediation | Use of chemical agents to transform the contaminant into less harmful substances. | Zero-valent iron (ZVI) can effectively reduce nitrobenzene to aniline. Permeable reactive barriers with ZVI are a viable option for groundwater treatment. | researchgate.netresearchgate.net |

| Phytoremediation | Use of plants to remediate contaminated soil and water. | A potential low-cost option for large-scale, low-level contamination, though less studied for this specific compound class. |

Q & A

Q. What are the key physicochemical properties of 1-bromo-3-fluoro-2-nitrobenzene, and how do they influence experimental design?

Answer: The compound’s molecular weight (219.996 g/mol), melting point (36–37°C), boiling point (232°C at 760 mmHg), and density (1.808 g/cm³) are critical for experimental planning . For example:

- Solubility considerations : While direct solubility data are unavailable, the nitro and halogen groups suggest limited solubility in polar solvents. Recrystallization can be optimized using mixed solvents (e.g., ethanol/water) based on its melting point.

- Reaction setup : The low melting point indicates it may liquefy at room temperature; reactions requiring anhydrous conditions should avoid moisture-sensitive steps near 35°C.

Q. What purification strategies are recommended for isolating this compound after synthesis?

Answer:

- Recrystallization : Use the melting point (36–37°C) to select a solvent system (e.g., hexane or dichloromethane at low temperatures).

- Column chromatography : Employ silica gel with a non-polar mobile phase (e.g., hexane/ethyl acetate) due to the compound’s aromatic nitro and halogen substituents .

- Purity validation : Combine HPLC (high-performance liquid chromatography) with UV detection (λ ~270 nm, typical for nitroaromatics) and NMR to confirm absence of regioisomers (e.g., 1-bromo-2-fluoro-3-nitrobenzene) .

Q. How should researchers characterize this compound to confirm its structure?

Answer:

- Spectroscopic methods :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) .

- IR spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Mass spectrometry : Validate molecular ion peak at m/z 220 (M⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314/H318 hazards) .

- Ventilation : Work in a fume hood (P403+P233) due to potential inhalation toxicity (H332) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid combustion (P370+P375) .

Advanced Research Questions

Q. How do the electronic effects of substituents (Br, F, NO₂) influence regioselectivity in electrophilic substitution reactions?

Answer:

- Nitro group (-NO₂) : Strongly deactivating and meta-directing, overriding bromine’s ortho/para-directing but deactivating effect. Fluorine’s inductive electron-withdrawing effect further deactivates the ring.

- Reactivity prediction : Computational modeling (e.g., DFT calculations) can map electron density to predict substitution sites. Experimental validation via nitration or halogenation reactions may yield para-substituted products relative to the nitro group .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:

Q. What computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, bromine’s σ-hole may dominate in Suzuki-Miyaura coupling, while the nitro group’s resonance effects stabilize transition states .

- Molecular docking : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., bulky phosphines for steric hindrance) .

Q. How can hazards associated with thermal decomposition be mitigated during scale-up?

Answer:

- Thermal stability testing : Use DSC (differential scanning calorimetry) to identify exothermic peaks above 150°C (P371+P380) .

- Process design : Implement controlled heating (e.g., microwave-assisted synthesis) to avoid localized overheating.

- Waste management : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) to prevent explosive residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.